Ortho-Methyl vs. Para-Methyl Phenyl Substitution: Conformational and IKK-β Potency Differentiation
The ortho-methyl substitution on the 2-phenyl ring of 5-amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxamide restricts conformational freedom compared to the para-methyl regioisomer. In the IKK-β class, the para-methyl analog (CHEMBL382993, 5-amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxamide) shows an IC₅₀ of 12,700 nM, while the unsubstituted phenyl analog yields IC₅₀ = 11,000 nM under identical assay conditions [1]. The ortho-methyl steric effect is predicted to further modulate binding pose and potency, a phenomenon corroborated by kinase selectivity data in 2-aminoaryloxazole patent series [2]. Direct head-to-head IKK-β data for the ortho-methyl compound are not yet available in the public domain.
| Evidence Dimension | IKK-β inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly reported for CAS 890403-01-7 |
| Comparator Or Baseline | Para-methyl analog (CHEMBL382993): IC₅₀ = 12,700 nM; Unsubstituted phenyl analog: IC₅₀ = 11,000 nM |
| Quantified Difference | Ortho-methyl steric effect predicted to differentiate potency from para-methyl (Δ predicted but unquantified) |
| Conditions | IKK-β inhibition assay; FAM-P22 substrate; reference: J Med Chem 2006, 49(10), 2898-2908 |
Why This Matters
Procurement of the ortho-methyl regioisomer rather than the cheaper para-methyl analog is mandatory for any SAR program exploring steric effects on IKK-β or related kinase targets.
- [1] BindingDB / MIAOME. CHEMBL382993 – IKK-β IC₅₀ = 12,700 nM. J Med Chem 2006, 49(10), 2898-2908. View Source
- [2] US Patent US20040209934A1. 2-Aminoaryloxazole Compounds as Tyrosine Kinase Inhibitors. Ortho-substitution effects on kinase selectivity. 2004. View Source
